molecular formula C14H16O3 B13458395 tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B13458395
M. Wt: 232.27 g/mol
InChI Key: FDWOCGAZUTWMRH-UHFFFAOYSA-N
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Description

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl ester group and a ketone functional group, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of indene with tert-butyl acetoacetate in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification process may include crystallization or distillation to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of the ketone and ester functional groups allows it to undergo nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 1-oxo-2,3-dihydro-1H-indene-4-carboxylate is unique due to its indene ring structure, which imparts specific chemical reactivity and biological activity. The presence of both ketone and ester functional groups makes it a versatile intermediate in various synthetic pathways, distinguishing it from other similar compounds .

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

tert-butyl 1-oxo-2,3-dihydroindene-4-carboxylate

InChI

InChI=1S/C14H16O3/c1-14(2,3)17-13(16)11-6-4-5-10-9(11)7-8-12(10)15/h4-6H,7-8H2,1-3H3

InChI Key

FDWOCGAZUTWMRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC2=C1CCC2=O

Origin of Product

United States

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